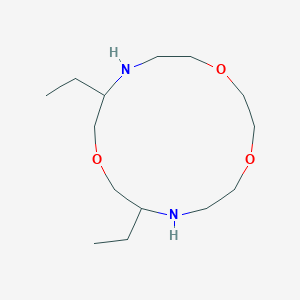
8,12-Diethyl-1,4,10-trioxa-7,13-diazacyclopentadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8,12-Diethyl-1,4,10-trioxa-7,13-diazacyclopentadecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethanolamine with diethylene glycol dichloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
8,12-Diethyl-1,4,10-trioxa-7,13-diazacyclopentadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted diaza-crown ethers with various functional groups.
Aplicaciones Científicas De Investigación
8,12-Diethyl-1,4,10-trioxa-7,13-diazacyclopentadecane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Investigated for its potential use in drug delivery systems due to its ability to encapsulate metal ions and other small molecules.
Medicine: Explored for its potential therapeutic applications, including as a chelating agent for metal ion detoxification.
Industry: Utilized in the development of sensors and catalysts due to its unique binding properties.
Mecanismo De Acción
The mechanism by which 8,12-Diethyl-1,4,10-trioxa-7,13-diazacyclopentadecane exerts its effects is primarily through its ability to form stable complexes with metal ions. The nitrogen and oxygen atoms in the macrocyclic ring act as donor atoms, coordinating with metal ions to form stable chelates. This property is exploited in various applications, including catalysis, sensing, and drug delivery.
Comparación Con Compuestos Similares
Similar Compounds
- 1,4,10-Trioxa-7,13-diazacyclopentadecane
- 4,7,13-Trioxa-1,10-diazacyclopentadecane
- 1,7,10-Trioxa-4,13-diazacyclopentadecane
Uniqueness
8,12-Diethyl-1,4,10-trioxa-7,13-diazacyclopentadecane is unique due to its specific substitution pattern, which can influence its binding properties and reactivity. The presence of ethyl groups at positions 8 and 12 can enhance its lipophilicity and potentially improve its ability to interact with biological membranes, making it a promising candidate for drug delivery applications.
Propiedades
Número CAS |
88328-28-3 |
|---|---|
Fórmula molecular |
C14H30N2O3 |
Peso molecular |
274.40 g/mol |
Nombre IUPAC |
8,12-diethyl-1,4,10-trioxa-7,13-diazacyclopentadecane |
InChI |
InChI=1S/C14H30N2O3/c1-3-13-11-19-12-14(4-2)16-6-8-18-10-9-17-7-5-15-13/h13-16H,3-12H2,1-2H3 |
Clave InChI |
XXFWDBRKDHCGRU-UHFFFAOYSA-N |
SMILES canónico |
CCC1COCC(NCCOCCOCCN1)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1H-Indeno[2,1-b]pyridin-9-yl)(phenyl)methanone](/img/structure/B14396359.png)
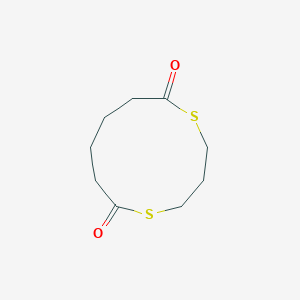
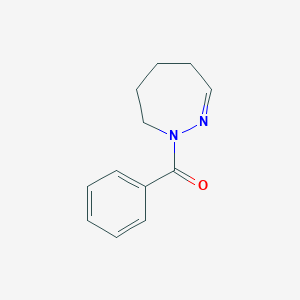
![3-[(2,4,5-Trichlorophenoxy)methyl]aniline](/img/structure/B14396369.png)
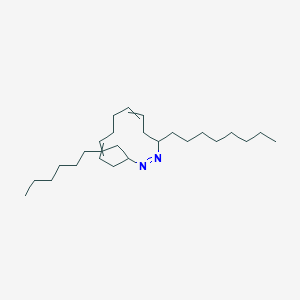
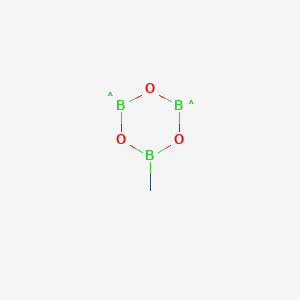
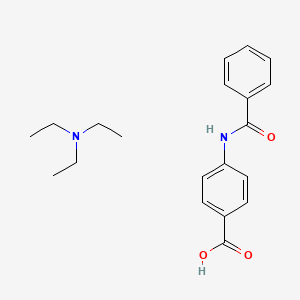

![2'-Ethoxy-5-hydroxy-4',6'-dimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14396414.png)
![1,1'-(Pyridine-2,6-diyl)bis{3-[(2-hydroxyethyl)amino]but-2-en-1-one}](/img/structure/B14396421.png)
![[Ethoxy(methyl)phosphoryl]methyl methanesulfonate](/img/structure/B14396427.png)
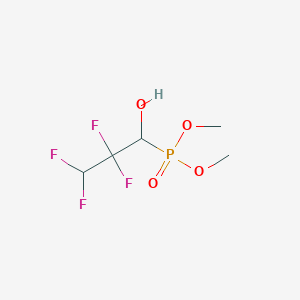
![N,N'-[Dodecane-1,12-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dioctanamide](/img/structure/B14396440.png)
